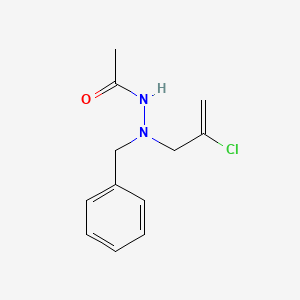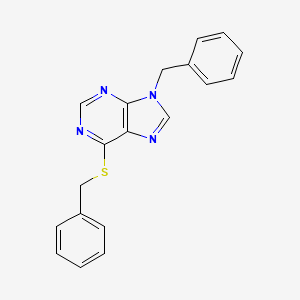
9-Benzyl-6-(benzylsulfanyl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6-(benzylsulfanyl)-9h-purine is a compound with the molecular formula C19H17N5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a benzyl group attached to the nitrogen at position 9 and a benzylsulfanyl group at position 6 of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9h-purine typically involves the reaction of 6-chloropurine with benzyl mercaptan in the presence of a base, followed by benzylation at the nitrogen position. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-(benzylsulfanyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzyl group at the nitrogen position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: De-benzylated purine derivatives
Substitution: Various alkyl or aryl purine derivatives
Aplicaciones Científicas De Investigación
9-Benzyl-6-(benzylsulfanyl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-(benzylsulfanyl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The purine ring can also interact with nucleic acids, affecting their stability and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylthio-9H-purine: Similar structure but lacks the benzyl group at the nitrogen position.
9-Benzyl-6-chloropurine: Similar structure but has a chlorine atom instead of the benzylsulfanyl group.
6-Mercaptopurine: Similar structure but has a thiol group instead of the benzylsulfanyl group.
Uniqueness
9-Benzyl-6-(benzylsulfanyl)-9h-purine is unique due to the presence of both benzyl and benzylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
21186-46-9 |
|---|---|
Fórmula molecular |
C19H16N4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-17-18(23)20-13-21-19(17)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clave InChI |
HYFZJHDNXSLUJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


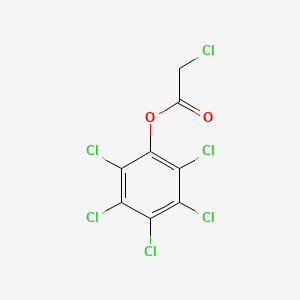
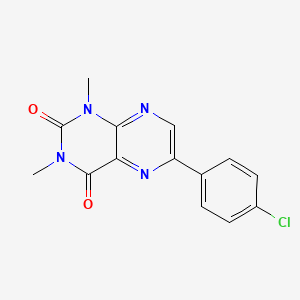
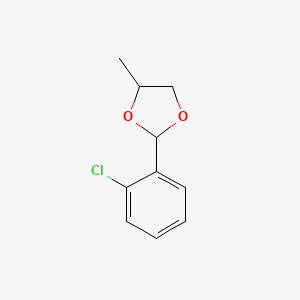
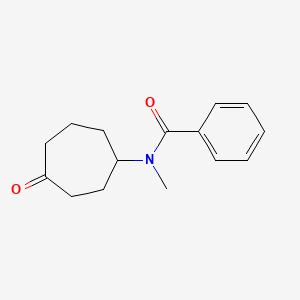

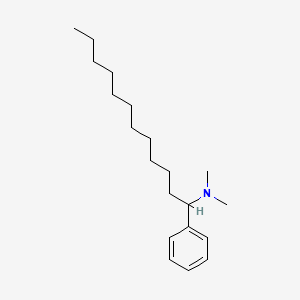
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
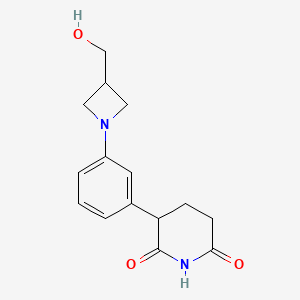
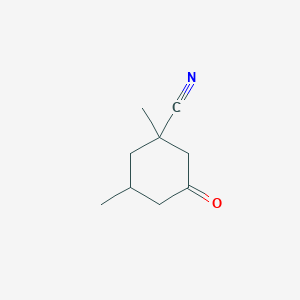
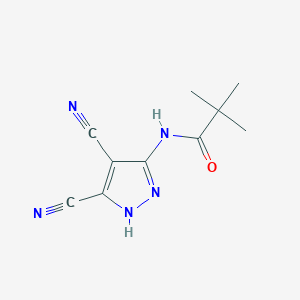
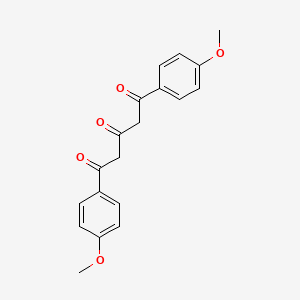
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
